Cetyl myristoleate

Vue d'ensemble

Description

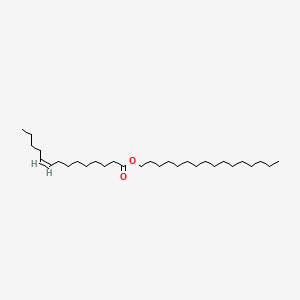

Cetyl myristoleate is a fatty acid ester, specifically the cetyl ester of myristoleic acid. It is a naturally occurring compound found in certain animals, including cows, whales, beavers, and mice. This compound has gained attention for its potential benefits in managing arthritis and fibromyalgia due to its anti-inflammatory properties.

Méthodes De Préparation

Cetyl myristoleate, a unique fatty acid ester, has gained attention in recent years due to its potential applications. This compound was first discovered in the 1970s by Harry W. Diehl, a researcher at the National Institutes of Health. Since then, various methods for its preparation have been developed and refined[“].

Raw Materials for this compound Preparation

The primary components required for the preparation of this compound are:

Myristoleic acid: A monounsaturated omega-5 fatty acid

Cetyl alcohol: A fatty alcohol derived from palm oil or coconut oil

These raw materials serve as the building blocks for the esterification process that yields this compound[“].

Extraction Methods

Extraction from Animal Tissues

One of the original methods for obtaining this compound involved extracting it from mouse tissues. This process typically includes:

Tissue maceration: Breaking down the mouse tissue to release the compound

Solvent extraction: Using organic solvents to separate the desired compound from other cellular components[“].

Chemical Synthesis Techniques

The most common method for preparing this compound is through chemical synthesis, specifically the esterification process.

Esterification Process

This reaction involves combining myristoleic acid with cetyl alcohol in the presence of a catalyst. The general reaction can be represented as:

Myristoleic Acid + Cetyl Alcohol → this compound + Water

Myristoleic Acid+Cetyl Alcohol→this compound+Water

Reaction Conditions and Parameters

Key factors that influence the esterification process include:

Temperature: Typically maintained between 70-100°C

Catalyst: Often an acid catalyst such as sulfuric acid or p-toluenesulfonic acid

Reaction time: Usually several hours to ensure complete conversion

Molar ratio of reactants: Optimized to maximize yield[“]

Purification Steps

After the reaction, the crude product undergoes several purification steps:

Washing: To remove excess acid and catalyst

Distillation: To separate the ester from unreacted starting materials

Crystallization: To improve purity and isolate the final product[“]

Industrial Production Methods

Large-scale production of this compound employs similar principles to laboratory synthesis but with modifications to accommodate industrial quantities.

Large-scale Synthesis Techniques

Industrial production often utilizes:

Continuous flow reactors for more efficient processing

Specialized catalysts designed for large-scale reactions

Automated control systems to maintain optimal reaction conditions[“]

Quality Control Measures

To ensure consistent product quality, manufacturers implement rigorous quality control protocols, including:

Regular testing of raw materials

In-process monitoring of reaction parameters

Final product analysis using advanced analytical techniques[“]

Optimization of Production Processes

Ongoing research focuses on improving production efficiency through:

Development of more selective catalysts

Implementation of green chemistry principles

Exploration of alternative raw material sources

Analytical Methods for this compound

Several analytical techniques are employed to characterize and assess the purity of this compound:

Chromatography Techniques

Gas Chromatography (GC): For quantitative analysis and purity determination

High-Performance Liquid Chromatography (HPLC): To separate and identify components in the mixture

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound

Infrared (IR) Spectroscopy: To identify functional groups and verify ester formation

Other Analytical Tools

Mass Spectrometry: For molecular weight confirmation and structural elucidation

Elemental Analysis: To determine the elemental composition of the final product[“]

Analyse Des Réactions Chimiques

Synthesis and Chemical Structure

Cetyl myristoleate is synthesized through an esterification reaction between myristoleic acid and cetyl alcohol5. The general reaction can be represented as:

Myristoleic Acid + Cetyl Alcohol → this compound + Water

Myristoleic Acid+Cetyl Alcohol→this compound+Water

The reaction is typically catalyzed by p-toluenesulfonic acid monohydrate4. The resulting compound has the chemical formula C30H58O2 and a molecular weight of 450.7803[“].

Reaction Conditions

The synthesis of this compound involves specific reaction conditions:

Temperature: The reaction is often carried out at reflux temperature.

Solvent: Benzene is commonly used as a solvent.

Duration: The reaction typically runs for about 22 hours.

Atmosphere: The reaction is conducted under an inert nitrogen atmosphere[“].

Purification and Analysis

After synthesis, this compound undergoes several purification steps:

Solvent removal

Vacuum flash chromatography on silica

The purity and structure of the synthesized this compound are confirmed using various analytical techniques:

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C)[“]

Chemical

This compound is a clear oily liquid at room temperature4. Its chemical properties are largely influenced by its ester bond and the presence of a double bond in the myristoleic acid portion of the molecule.

Biological reactions

While not strictly a chemical reaction, it's worth noting that this compound exhibits biological activity, particularly in relation to inflammation. Research suggests that it may interfere with the lipoxygenase and cyclooxygenase pathways involved in arachidonic acid metabolism[“].

Industrial Production

Large-scale production of this compound employs similar principles to laboratory synthesis but with modifications to accommodate industrial quantities. This may involve the use of continuous flow reactors and specialized catalysts designed for large-scale reactions[“].

Analytical Methods for Quality Control

Several analytical techniques are employed to characterize and assess the purity of this compound in industrial settings:

Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Elemental Analysis[“]

Applications De Recherche Scientifique

Discovery and Early Research

The story of cetyl myristoleate begins with its discovery by Dr. Harry Diehl at the National Institute of Arthritis, Metabolic, and Digestive Diseases in Bethesda, Maryland1. Dr. Diehl's groundbreaking work revealed that this compound was responsible for making Swiss albino mice immune to artificially induced arthritis[“]. This discovery led to further investigations into the compound's potential anti-inflammatory properties.

Animal Studies

Early animal studies provided promising results for the anti-inflammatory effects of this compound:

Rat studies showed that this compound could block inflammation and prevent adjuvant-induced arthritis at high doses[“].

Follow-up studies in mice demonstrated a modest anti-inflammatory effect.

These initial findings paved the way for more extensive research into the potential applications of this compound in treating inflammatory conditions.

Potential Mechanisms of Action

Although not fully established, researchers have proposed several potential mechanisms through which this compound may exert its anti-inflammatory effects:

Decrease in the production of prostaglandins and leukotrienes.

Inhibition of the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism.

Stabilization of cell membranes and protection against oxidation[“].

These proposed mechanisms suggest that this compound may act as both a joint "lubricant" and an anti-inflammatory agent[“].

Applications in Inflammatory Conditions

Research has explored the potential benefits of this compound in various inflammatory conditions:

Osteoarthritis: Studies have shown potential benefits in reducing pain and improving joint function in osteoarthritis patients[“].

Rheumatoid Arthritis: Some research suggests that this compound may help relieve symptoms of rheumatoid arthritis.

Fibromyalgia: Preliminary studies have indicated potential benefits in managing fibromyalgia symptoms[“].

Mécanisme D'action

Primary Mechanisms of Action

The most likely mechanism of action for cetyl myristoleate involves several key processes:

Inhibition of prostaglandin and leukotriene production: this compound appears to decrease the production of these inflammatory mediators[“].

Interference with lipoxygenase and cyclooxygenase pathways: By inhibiting these pathways, this compound may reduce the inflammatory cascade.

Effects on arachidonic acid metabolism: The compound seems to modulate the metabolism of arachidonic acid, a key player in inflammation.

Cell Membrane Stabilization

While not extensively studied, this compound may play a role in maintaining cell membrane integrity. This property could contribute to its anti-inflammatory effects by stabilizing cell membranes and potentially reducing the release of inflammatory mediators[“].

Antioxidant Properties

Some research suggests that this compound may have antioxidant properties, which could contribute to its overall anti-inflammatory effects. However, more studies are needed to confirm this aspect of its mechanism[“].

Effects on Specific Inflammatory Mediators

This compound has been shown to impact specific inflammatory pathways:

5-lipoxygenase activity: This enzyme is involved in the production of leukotrienes, and this compound may inhibit its activity.

Other inflammatory enzymes: While not fully elucidated, this compound may affect other enzymes involved in the inflammatory process[“].

Proposed Mechanisms in Specific Conditions

Arthritis

In arthritis, this compound's anti-inflammatory properties may help reduce joint inflammation and pain. Animal studies have shown that it can prevent adjuvant-induced arthritis at high doses in rats.

Fibromyalgia

While the exact mechanism in fibromyalgia is not clear, this compound's potential to modulate pain and inflammation pathways may contribute to symptom relief[“].

Comparaison Avec Des Composés Similaires

Cetylated Fatty Acids Overview

Cetylated fatty acids are a group of compounds formed by the esterification of fatty acids with cetyl alcohol. Common examples include:

Cetyl laureate[“]

These compounds share similar structural features but can have distinct biological activities.

Comparison of Cetyl Myristoleate with Other Cetylated Fatty Acids

This compound vs. Cetyl Palmitate

This compound contains a 14-carbon fatty acid chain with one double bond, while cetyl palmitate has a 16-carbon saturated fatty acid chain. This structural difference may contribute to this compound's unique anti-inflammatory properties.

This compound vs. Cetyl Oleate

Cetyl oleate, derived from oleic acid, has an 18-carbon chain with one double bond. While both compounds show potential anti-inflammatory effects, this compound has been more extensively studied for joint health applications[“].

This compound vs. Cetyl Stearate

Cetyl stearate, with its 18-carbon saturated fatty acid chain, is more commonly used in cosmetics and as a lubricant. In contrast, this compound has been primarily investigated for its potential therapeutic properties[“].

This compound vs. Cetyl Laureate

Cetyl laureate, derived from lauric acid, has a shorter 12-carbon saturated fatty acid chain. While both compounds have been studied for their potential health benefits, this compound has shown more promising results in arthritis-related research.

Comparison with Non-Cetylated Fatty Acids

Myristic Acid

Myristic acid, the precursor to myristoleic acid, is a 14-carbon saturated fatty acid. Unlike this compound, myristic acid lacks the cetyl ester group and the double bond, which may account for differences in their biological activities.

Myristoleic Acid

Myristoleic acid, the fatty acid component of this compound, is a 14-carbon monounsaturated fatty acid. While myristoleic acid itself has shown some anti-inflammatory properties, the esterification with cetyl alcohol in this compound may enhance its biological effects[“].

Unique Features of this compound

This compound stands out among similar compounds due to its:

Potent anti-inflammatory properties: Studies have shown that this compound can significantly reduce inflammation in animal models of arthritis.

Immunomodulatory effects: Research suggests that this compound may help modulate immune responses, potentially benefiting conditions like rheumatoid arthritis[“].

Structural Comparisons

The unique combination of the 14-carbon fatty acid chain, single double bond, and cetyl ester group in this compound may contribute to its biological activity. This structure allows it to interact with cell membranes and potentially influence inflammatory pathways differently than other cetylated fatty acids[“].

Comparative Efficacy in Animal Studies

In animal models of arthritis, this compound has shown promising results:

A study on rats demonstrated that this compound could prevent adjuvant-induced arthritis at high doses.

Comparative studies with other cetylated fatty acids are limited, making it difficult to directly compare their efficacy in animal models.

Common Problem

What is the chemical formula of cetyl myristoleate?

The chemical formula of this compound is C30H58O2[“].

How is this compound synthesized?

This compound is synthesized through an esterification reaction between myristoleic acid and cetyl alcohol.

What analytical methods are used to confirm the structure of this compound?

The structure of this compound is confirmed using HRMS, IR spectroscopy, and NMR spectroscopy[“].

Is this compound a solid or liquid at room temperature?

This compound is a clear oily liquid at room temperature[“].

Propriétés

IUPAC Name |

hexadecyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h10,12H,3-9,11,13-29H2,1-2H3/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIOQMKBBPSAFY-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027162 | |

| Record name | Cetyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64660-84-0 | |

| Record name | Cetyl myristoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64660-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl myristoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064660840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL MYRISTOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87P8K33Q5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetyl myristoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1235946.png)

![N'-[(1E,2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B1235952.png)

![(1R,3R,5S,8S,9S,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1235956.png)